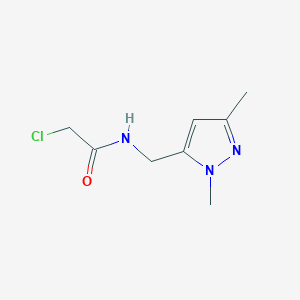
3-Aminonaphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminonaphthalimide is a fluorescent probe that has been widely used in scientific research for various purposes. It is a small molecule that emits light when excited by a certain wavelength of light. This property makes it an ideal tool for studying biological processes, such as protein-protein interactions, enzyme activity, and gene expression.
Wirkmechanismus
The mechanism of action of 3-Aminonaphthalimide is based on its ability to emit light when excited by a certain wavelength of light. This property is due to the presence of a chromophore in the molecule. The chromophore absorbs energy from the excitation light and then emits light at a longer wavelength. The emitted light can be detected and measured, providing information about the biological process being studied.
Biochemical and Physiological Effects:
3-Aminonaphthalimide has no known biochemical or physiological effects on living organisms. It is a small molecule that is not metabolized or degraded by cells. It is therefore considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Aminonaphthalimide is its high sensitivity and specificity for protein-protein interactions. It can detect even weak interactions between proteins with high accuracy. Another advantage is its ease of use and versatility. It can be used in various experimental setups, such as in vitro assays, cell-based assays, and in vivo imaging.
One limitation of 3-Aminonaphthalimide is its potential toxicity to cells at high concentrations. It can also interfere with some biological processes if not used properly. Another limitation is its dependence on the excitation light source. The quality and intensity of the excitation light can affect the accuracy and reliability of the results.
Zukünftige Richtungen
There are many future directions for the use of 3-Aminonaphthalimide in scientific research. One direction is the development of new methods for its synthesis, purification, and modification. This can improve the yield, purity, and properties of the molecule, making it more useful for various applications.
Another direction is the development of new probes based on 3-Aminonaphthalimide. These probes can be designed to target specific biological processes or molecules, such as DNA, RNA, lipids, and metabolites. This can expand the range of applications for the molecule and provide new insights into biological processes.
Finally, the use of 3-Aminonaphthalimide in combination with other techniques, such as mass spectrometry and X-ray crystallography, can provide a more comprehensive understanding of protein-protein interactions and other biological processes. This can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 3-Aminonaphthalimide can be achieved through various methods. One of the most common methods is the reaction of 3-nitrophthalic anhydride with ammonia in the presence of a catalyst. This reaction produces 3-Aminonaphthalimide with high yield and purity. Other methods include the reduction of 3-nitro-2-aminophthalic acid and the reaction of 3-nitro-2-aminophthalic anhydride with ammonia.
Wissenschaftliche Forschungsanwendungen
3-Aminonaphthalimide has been widely used in scientific research for various purposes. One of its main applications is in the study of protein-protein interactions. It can be used as a fluorescent probe to detect the interaction between two proteins in vitro or in vivo. This property has been used in the study of various biological processes, such as signal transduction, gene expression, and enzyme activity.
Eigenschaften
IUPAC Name |
5-aminobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14-11(8)15/h1-5H,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWMKHWNNALEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminonaphthalimide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)




![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)
